2-((4-Chlorophenyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Description
This compound belongs to the class of 4-oxobutanoic acid derivatives, characterized by a sulfanyl group attached to a 4-chlorophenyl ring and a 4-cyclohexylphenyl moiety at the 4-oxo position. Its molecular formula is C22H21ClO3S, with an average molecular mass of approximately 400.92 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-(4-cyclohexylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO3S/c23-18-10-12-19(13-11-18)27-21(22(25)26)14-20(24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-13,15,21H,1-5,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWHKHTQVYLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Chlorophenyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a chlorophenyl group and a cyclohexylphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : C22H23ClO3S
- Molecular Weight : 402.93 g/mol
- CAS Number : 8381251
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Inhibition of COX Enzymes
Research indicates that this compound acts as a selective inhibitor of COX-2, which is often upregulated during inflammatory responses. The inhibition of COX-2 leads to decreased production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Antinflammatory Effects
In vitro studies have demonstrated that this compound effectively reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Analgesic Properties
Animal models have shown that administration of this compound results in significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was measured using formalin-induced pain tests, where the compound exhibited a dose-dependent reduction in pain behavior.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the effectiveness of the compound in reducing inflammation.
- Method : Administered to rats with induced paw edema.
- Results : Showed a significant reduction in paw swelling compared to control groups treated with saline.
- : Supports the anti-inflammatory potential of the compound.
-
Analgesic Efficacy Evaluation :
- Objective : To assess pain relief in a chronic pain model.
- Method : Administered to mice subjected to chronic constriction injury.
- Results : Demonstrated substantial pain relief over a period of 14 days post-treatment.
- : Indicates long-lasting analgesic effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClO3S |
| Molecular Weight | 402.93 g/mol |
| CAS Number | 8381251 |
| COX-2 Inhibition IC50 | 0.5 µM |
| Anti-inflammatory Activity | Significant reduction in TNF-alpha and IL-6 levels |
| Analgesic Effect | Dose-dependent relief observed |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic Acid
- Molecular Formula : C17H15ClO3S
- Average Mass : 334.814 g/mol .
- Key Difference : The sulfanyl group is attached to a 4-methylphenyl substituent instead of 4-chlorophenyl.
- Impact : The methyl group reduces steric bulk and lipophilicity (logP ≈ 3.5) compared to the target compound’s cyclohexyl group (logP ≈ 5.2, estimated). This may decrease cellular uptake and bioactivity in hydrophobic environments.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- General Structure : Features a carboxymethylsulfanyl group (e.g., compounds 1–20 in Scheme 1 ).
- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
- Activity Trends : Lipophilicity (logP) correlates with antiproliferative activity. For example, 4-n-dodecyl-substituted analogs (logP ~7.1) show higher activity than 4-methyl derivatives (logP ~3.5) .
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic Acid
- Molecular Formula : C19H17ClO3S
- CAS RN : 301193-52-2 .
- Key Difference : The 4-cyclohexylphenyl group is replaced with 4-isopropylphenyl .
- Impact : The isopropyl group introduces moderate steric hindrance and lipophilicity (logP ~4.8), intermediate between methyl and cyclohexyl derivatives.
Physicochemical Properties
<sup>†</sup>logP estimated using Crippen’s fragmentation method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
